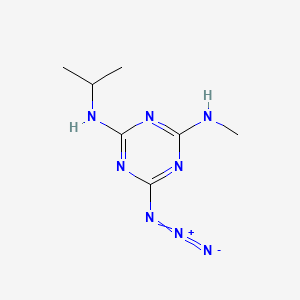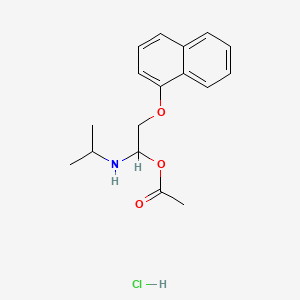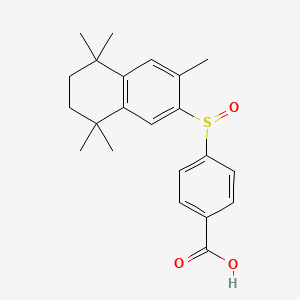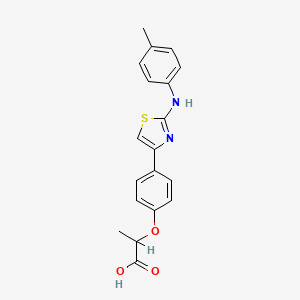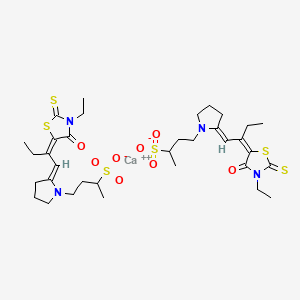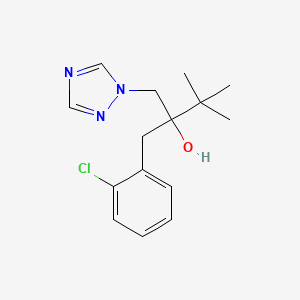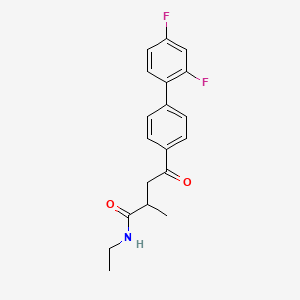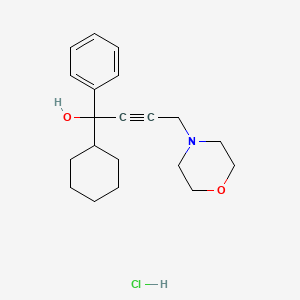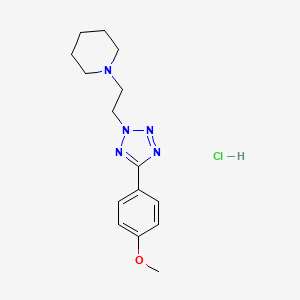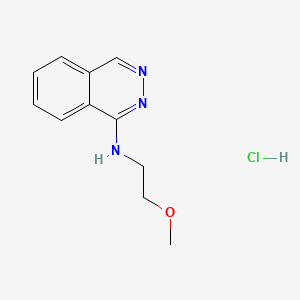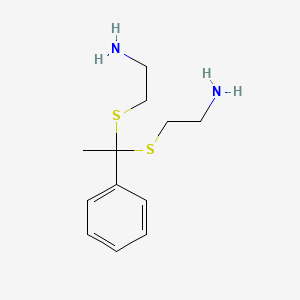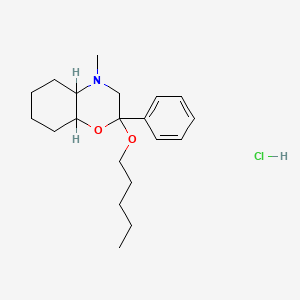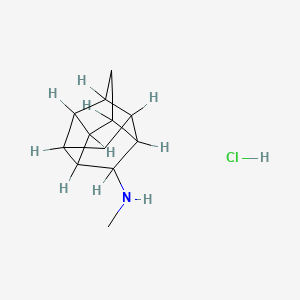
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound known for its unique structural properties This compound belongs to the class of pentacycloundecane derivatives, which are characterized by their rigid, cage-like structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of functionalization reactions.
Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile such as 1,4-benzoquinone to form the pentacycloundecane core.
Functionalization: The resulting pentacycloundecane is then subjected to various functionalization reactions, including the introduction of the methylamino group. This step often involves protection and deprotection strategies to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, such as sulphated zirconia and hydrotalcites, and techniques like microwave-assisted reactions to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is largely dependent on its structural features. The rigid, cage-like structure allows for specific interactions with molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentacycloundecane: The parent compound without the methylamino group.
Pentacycloundecane-8,11-dione: A derivative with ketone functional groups.
Pentacycloundecane-8,11-diol: A derivative with hydroxyl groups.
Uniqueness
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity. This compound’s rigid structure and functional group diversity make it a valuable scaffold for various applications in research and industry .
Properties
CAS No. |
136375-79-6 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12;/h4-13H,2-3H2,1H3;1H |
InChI Key |
KLPRDJHZEGNIIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


